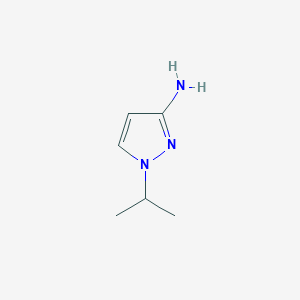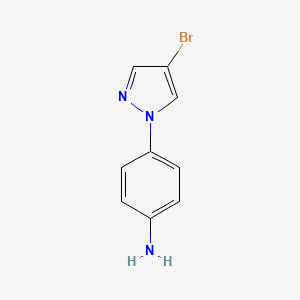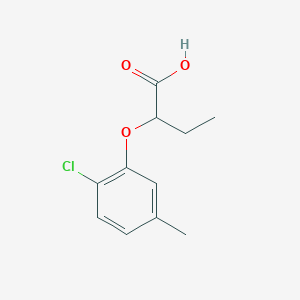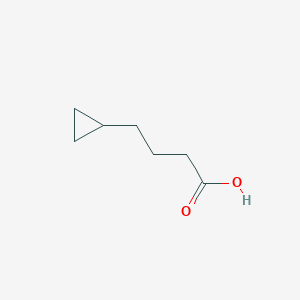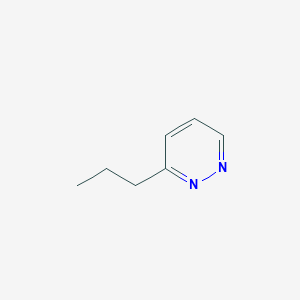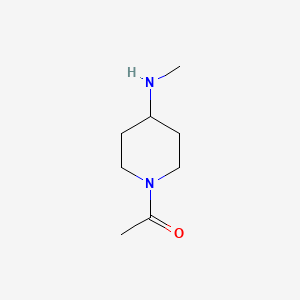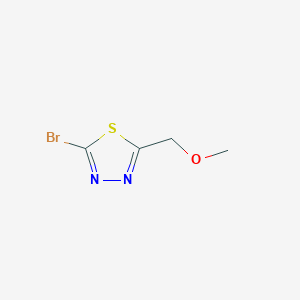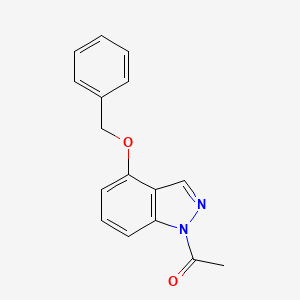
1-(4-(Benzyloxy)-1H-indazol-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the synthesis of a pyrrole derivative using a natural hydroxyapatite catalyzed reaction . Another study reports the synthesis of an oxime derivative through the reaction of piperonal, characterized by spectroscopic methods . Additionally, a green microwave-assisted synthesis approach is described for the preparation of a benzothiazolyl piperazine derivative, highlighting the advantages of microwave irradiation in accelerating reactions . The synthesis of an imidazo benzoxazolyl ethanone derivative is achieved by reacting an isoxazole derivative with triethylamine under reflux conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are employed to predict spectral and geometrical data, with high correlations found between experimental and predicted data . The crystal structure of one compound demonstrates a chair conformation for the piperazine ring, supported by Hirshfeld Surface Analysis (HAS) .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for "1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone". However, they do discuss the reactivity of similar compounds. For instance, the oxime derivative forms self-assembling supramolecular frameworks through hydrogen bonds and π-π stacking interactions . The triazole derivative is synthesized via a regioselective click cyclocondensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are explored through electrochemical studies, theoretical calculations, and crystallographic analysis. The pyrrole derivative exhibits good corrosion inhibition efficiency on steel surfaces . The oxime derivative's HOMO and LUMO energies indicate its electronic character, and its electrostatic potential surfaces help visualize charge distribution and reactive sites . The triazole derivative's crystal structure and Hirshfeld Surface Analysis reveal insights into its intermolecular interactions .
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été étudié pour son potentiel dans la lutte contre les infections microbiennes. Les dérivés de la chalcone, qui incluent la partie benzyloxy-indazol éthanone, ont montré des résultats prometteurs dans l’inhibition de la croissance de diverses souches bactériennes et fongiques. L’activité antimicrobienne est souvent évaluée à l’aide de méthodes comme la méthode de la cupule, en comparant l’efficacité aux médicaments standard comme l’amoxicilline .
Propriétés antioxydantes
Les chercheurs ont synthétisé de nouveaux dérivés de la chalcone avec la structure benzyloxy-indazol éthanone pour évaluer leurs capacités antioxydantes. Ces composés sont testés sur des modèles comme la diphenylpicrylhydrazine (DPPH) en utilisant l’acide ascorbique comme étalon. L’activité antioxydante est cruciale car elle peut contribuer à prévenir les maladies liées au stress oxydatif .
Synthèse de dérivés de la thiazine
Le composé sert de précurseur dans la synthèse de dérivés de la 1,3-thiazine. Les thiazines sont importantes en chimie pharmaceutique en raison de leur large éventail d’activités biologiques. La synthèse implique une condensation et une cyclisation avec de la thiourée dans une solution de soude caustique éthanolique, conduisant à des composés qui sont ensuite testés pour leurs activités biologiques .
Développement de chalcones
Les chalcones sont synthétisées par la condensation d’une cétone (telle que la benzyloxy-indazol éthanone) avec divers aldéhydes aromatiques substitués. Ces chalcones sont ensuite utilisées pour créer des composés plus complexes ayant des activités pharmacologiques potentielles. Elles servent de substrats polyvalents pour le développement de réactions et de composés physiologiquement actifs .
Dépistage du potentiel biologique
Les nouveaux dérivés de la chalcone synthétisés, y compris ceux dérivés de la benzyloxy-indazol éthanone, sont criblés pour leur potentiel biologique. Cela inclut l’évaluation de leurs activités antibactériennes et antifongiques, ce qui est crucial pour la découverte de nouveaux médicaments et traitements contre diverses infections .
Applications en chimie pharmaceutique
Les dérivés du composé sont essentiels en chimie médicinale, où ils sont utilisés pour développer de nouveaux médicaments avec des activités ciblées spécifiques. La partie structurelle de la benzyloxy-indazol éthanone est particulièrement importante dans la création de composés ayant les propriétés pharmacocinétiques et pharmacodynamiques souhaitées .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through the formation of oximes or hydrazones . The oxygen in the compound might act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone interacts with its targets and its overall effectiveness . .
Propriétés
IUPAC Name |
1-(4-phenylmethoxyindazol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAYNUXMYHEFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606588 |
Source


|
| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65361-84-4 |
Source


|
| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the synthesis route described in the research paper?
A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []
Q2: How is the structure of the synthesized compound confirmed?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

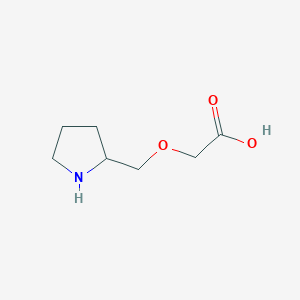
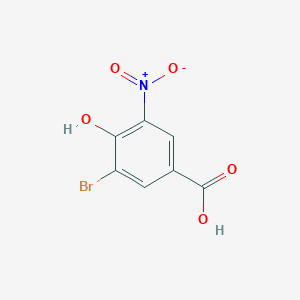
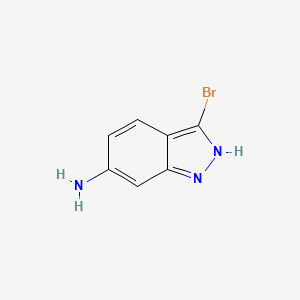
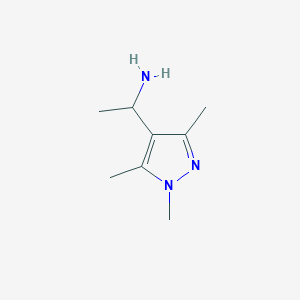
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
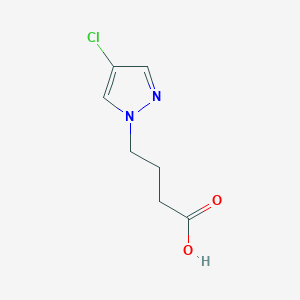
![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)
